
Quipazine
Overview
Description
Quipazine (2-(1-piperazinyl)quinoline) is a serotonin (5-HT) receptor agonist with affinity for multiple 5-HT receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT3 receptors . Its ability to act as a partial or full agonist at 5-HT receptors, depending on the subtype and tissue, distinguishes it from structurally similar compounds .
Preparation Methods
Quipazine is synthesized by reacting 2-chloroquinoline with piperazine The reaction typically involves heating the reactants in a suitable solvent under reflux conditions
Chemical Reactions Analysis
Quipazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline and piperazine derivatives.
Scientific Research Applications
Quipazine has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonergic drugs.
Biology: Employed in research to understand serotonin receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, although not developed for clinical use.
Industry: Utilized in the development of new serotonergic agents and as a tool in pharmacological studies
Mechanism of Action
Quipazine exerts its effects by acting as a serotonin reuptake inhibitor and a serotonin receptor agonist. It binds to various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This binding leads to the activation of serotonin signaling pathways, resulting in various physiological and behavioral effects .
Comparison with Similar Compounds
Comparison with Other 5-HT Receptor Agonists
5-HT2A Agonists: DOI and LSD
Quipazine shares functional similarities with the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) in cardiovascular regulation. Both increase arterial blood pressure via central 5-HT2A receptors, an effect blocked by antagonists like LY 53857 . However, this compound uniquely induces vagal tone modulation, complicating its cardiovascular profile compared to DOI .
In behavioral studies, this compound mimics LSD’s discriminative stimulus properties. Yet, this compound’s weaker agonist efficacy at 5-HT2A receptors makes it more susceptible to antagonism by compounds like ketanserin and mianserin .
5-HT3 Agonists: GR65630
This compound binds to 5-HT3 receptors in neuroblastoma cells (NG108-15, NCB-20) and rat cortex, with displacement patterns similar to GR65630 . However, in rat cortex, this compound also labels 5-HT uptake sites, complicating its specificity compared to GR65630, which selectively targets 5-HT3 receptors .
Compound | 5-HT3 Binding (Kd, nM) | Uptake Site Interaction |
---|---|---|
This compound | 2.1 (rat cortex) | Yes (inhibited by paroxetine) |
GR65630 | 1.8 (NCB-20 cells) | No |
Structural Analogs: MK212 and W3428A
This compound’s quinoline-piperazine structure distinguishes it from indole-based agonists like 5-HT and 5-MeODMT. Structural analogs such as MK212 replicate this compound’s behavioral effects (e.g., head twitches), but others like W3428A and W3368A lack agonist activity despite structural similarity, highlighting the importance of the quinoline moiety .
Compound | Behavioral Activity | Receptor Target |
---|---|---|
This compound | Head weaving, forepaw treading | 5-HT2A/2B/3 |
MK212 | Head twitches | 5-HT2A |
W3428A | Inactive | N/A |
Behavioral Comparisons with Hallucinogens
This compound’s discriminative stimulus properties overlap with LSD and mescaline, mediated by 5-HT2A receptors. In rats trained to discriminate mescaline from saline, this compound produced intermediate mescaline-appropriate responses (58% at 1 mg/kg), suggesting partial overlap . The 5-HT antagonist BC-105 blocks this compound’s effects, confirming serotonergic mediation . However, this compound lacks the dopaminergic or adrenergic interactions seen with phenethylamine hallucinogens like mescaline .
Pharmacodynamic Distinctions
Receptor Binding vs. Efficacy
This contrasts with bufotenine, which binds similarly but lacks efficacy, supporting a modified ternary complex model for 5-HT2A activation .
Cardiovascular vs. Behavioral Potency
This compound’s pressor response (ED50: 0.3–3 mg/kg) is more sensitive to 5-HT2 antagonism than its renin-secretory effects, suggesting subtype-specific modulation or pharmacokinetic factors .
Data Tables
Table 1: Receptor Binding and Functional Activity
Compound | 5-HT2A (Ki, nM) | 5-HT3 (Kd, nM) | Functional Efficacy |
---|---|---|---|
This compound | 50 | 2.1 | Full agonist (5-HT2A) |
DOI | 10 | N/A | Full agonist |
GR65630 | N/A | 1.8 | Selective 5-HT3 agonist |
Table 2: Behavioral and Antagonist Sensitivity
Effect | This compound | LSD | Mescaline |
---|---|---|---|
Discriminative stimulus | 5-HT2A-mediated | 5-HT2A-mediated | 5-HT2A/Adrenergic |
Antagonists | Ketanserin, BC-105 | Ritanserin | Phentolamine |
Biological Activity
Quipazine is a synthetic compound primarily recognized for its role as a serotonin (5-HT) receptor agonist, particularly at the 5-HT_2A receptor. Its unique pharmacological profile has led to various studies exploring its biological activity across multiple contexts, including neuropharmacology and motor function recovery. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
This compound operates mainly through its agonistic action on the 5-HT_2A receptor. This receptor is part of the G protein-coupled receptor family and plays a critical role in modulating neurotransmission and neuronal excitability. Research indicates that this compound activates this receptor, leading to downstream signaling events such as phosphoinositide turnover and increased intracellular calcium levels, which are pivotal for various neurophysiological processes .
Key Findings on this compound's Mechanism:
- Binding Affinity : this compound has shown significant binding affinity for 5-HT_2A receptors, as evidenced by [^3H]ketanserin binding assays .
- Immediate Early Genes Activation : this compound induces an expression pattern of immediate early genes in the mouse somatosensory cortex, similar to classic psychedelics .
- Head-Twitch Response : In animal models, this compound elicits a robust head-twitch response, a behavioral indicator of psychedelic-like activity, which can be blocked by 5-HT_2A antagonists .
Pharmacological Properties
This compound's pharmacological profile encompasses various effects that extend beyond serotonin receptor activation. It has been studied for its potential therapeutic applications in motor recovery and locomotion.
Effects on Locomotion
In studies involving spinal cord injury models, this compound demonstrated notable effects on locomotor function:
- Locomotor Recovery : Concurrent treatment with this compound and robotic step training significantly improved stepping performance in spinal cord-transected mice. The compound facilitated the processing of sensory information necessary for weight-bearing stepping .
- Dosing Effects : At a dosage of 0.5 mg/kg, this compound improved step shape consistency and increased the number of weight-bearing steps during training sessions. However, these effects were transient and did not persist after discontinuation of the drug .
Case Study 1: Motor Function Recovery
A study investigated the combined effects of this compound and robotic training on mice with spinal cord injuries. Results indicated that this compound enhanced motor function when used alongside rehabilitation techniques, highlighting its potential utility in therapeutic settings for individuals with severe motor impairments .
Case Study 2: Neuroprotective Effects
Research has suggested that this compound may also exert neuroprotective effects under conditions of oxidative stress. In vitro studies showed that appropriate dosing could increase cellular resistance to glutamate-induced damage, which is relevant in neurodegenerative conditions .
Comparative Data Table
The following table summarizes key pharmacological effects and findings related to this compound:
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate Quipazine’s effects on serotonin (5-HT) receptors, and how are they validated?
- Methodological Answer : Rodent models (rats or mice) are standard for assessing this compound’s behavioral and biochemical effects. For receptor binding studies, homogenates from rat cerebral cortex are used with radioligands like [³H]-quipazine to measure affinity and specificity . Validation includes competitive binding assays with antagonists (e.g., paroxetine, cinanserin) to confirm receptor subtype involvement. Behavioral models, such as measuring head weaving or forepaw treading in rats, are quantified using video tracking (120 fps) and MATLAB-based kinematic analysis .
Q. How should researchers design a study to evaluate this compound’s anorectic effects in rodents?
- Methodological Answer : Use food-deprived rats trained to consume meals within a 6-hour window. Administer this compound intraperitoneally at doses ranging from 2.5–10 mg/kg, with controls receiving saline. Measure food intake pre- and post-administration (0.1 g precision). To confirm 5-HT receptor involvement, pretreat animals with antagonists like methergoline (3 mg/kg) and use two-way ANOVA with Tukey’s post hoc test for statistical significance . Include histological verification of raphe nucleus lesions if investigating neural pathways .
Q. What are the best practices for acquiring electrophysiological data in this compound-induced motor studies?
- Methodological Answer : Use spinal cat models with EMG recordings band-pass filtered (30–1000 Hz) and amplified 1000×. Data should be sampled at 4000 Hz using a CED 1401Power card and analyzed in MATLAB for kinematic parameters (e.g., limb abduction angles). Synchronize video recordings (120 fps) with MotionTracker2D software to correlate EMG signals with movement patterns .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor affinities across studies be systematically resolved?
- Methodological Answer : Perform saturation binding assays under standardized conditions (e.g., 25°C, pH 7.4) with [³H]-quipazine and compare results across tissue types (e.g., neuroblastoma cells vs. rat cortex). Use Scatchard analysis to calculate Kd and Bmax values. Discrepancies may arise from variable paroxetine pre-treatment protocols; address this by replicating experiments with and without paroxetine to isolate 5-HT3 vs. non-5-HT3 binding sites . Meta-analyses should adhere to PRISMA guidelines, incorporating heterogeneity tests (I² statistic) .
Q. What integrative approaches are recommended for studying this compound’s dose-dependent cardiovascular effects?
- Methodological Answer : Combine quantitative (e.g., mean arterial pressure, heart rate) and qualitative (e.g., nerve activity patterns) metrics in anesthetized rats. Administer this compound (2 mmol/kg intracerebroventricularly) with antagonists like SB204741 (5-HT2B) or cinanserin (5-HT2A). Use two-way ANOVA to compare time-dependent changes against PEG controls and apply mixed-effects models to account for inter-subject variability .
Q. How can mixed-methods research enhance understanding of this compound’s dual role in neuroprotection and appetite suppression?
- Methodological Answer :
- Quantitative : Conduct dose-response studies in COAD models to assess STXBP5-AS1 expression via qPCR, correlating with apoptosis markers (e.g., caspase-3).
- Qualitative : Use thematic analysis of histopathological data to categorize neuronal survival patterns.
- Integrate findings using a convergent parallel design, where statistical and narrative results are merged during interpretation. Apply FINER criteria to ensure feasibility and novelty .
Q. Data Contradiction and Analysis
Q. What statistical frameworks are optimal for resolving discrepancies in this compound’s behavioral outcomes across studies?
- Methodological Answer : Apply Bayesian hierarchical models to pool data from studies with varying antagonist pretreatments (e.g., methiothepin vs. cyproheptadine). For head weaving data, use random-effects meta-regression to adjust for covariates like dosing intervals (15–60 min post-antagonist) . Report effect sizes (Cohen’s d) and 95% credible intervals to quantify uncertainty .
Q. How should researchers address variability in this compound’s pharmacokinetic profiles between rodent strains?
- Methodological Answer : Perform comparative pharmacokinetic studies in Sprague-Dawley vs. Wistar rats. Collect plasma samples at 5, 15, 30, 60, and 120 min post-administration. Use LC-MS/MS to quantify this compound and metabolites. Model data with non-compartmental analysis (NCA) in Phoenix WinNonlin and apply MANOVA to identify strain-specific differences in AUC and Cmax .
Q. Methodological Resources
- Data Acquisition : Custom MATLAB routines for kinematic analysis , Signal2/Spike2 software for electrophysiology .
- Statistical Tools : Two-way ANOVA with Tukey’s test , Bayesian meta-analysis , non-compartmental pharmacokinetic modeling .
- Experimental Design : PRISMA for systematic reviews , FINER criteria for hypothesis evaluation .
Properties
IUPAC Name |
2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5786-68-5 (maleate (1:1)) | |
Record name | Quipazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046952 | |
Record name | Quipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-24-7 | |
Record name | Quipazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quipazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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